molecular formula C8H5BO2S3 B1437200 Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid CAS No. 183960-95-4

Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid

Cat. No. B1437200
CAS RN: 183960-95-4
M. Wt: 240.1 g/mol
InChI Key: NCQLXXAFCGRZLW-UHFFFAOYSA-N
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Description

Dithieno[3,2-b:2’,3’-d]thiophene (DTT) is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .


Synthesis Analysis

An improved synthesis of Dithieno[3,2-b:2’,3’-d]thiophene and its 2,6- and 3,5-dibromo derivatives has been devised . Stille cross-coupling of 2,5-(bistrimethylstannyl)-DTT afforded the oligomer 12 .


Molecular Structure Analysis

The molecular structure of Dithieno[3,2-b:2’,3’-d]thiophene is also available as a 2d Mol file or as a computed 3d SD file . The molecule has a planar structure with high π-electron density .


Chemical Reactions Analysis

Dithieno[3,2-b:2’,3’-d]thiophene has potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .


Physical And Chemical Properties Analysis

Dithieno[3,2-b:2’,3’-d]thiophene has a molecular weight of 196.31 . It is a powder with a melting point of 65-70 °C . The empirical formula is C8H4S3 .

Scientific Research Applications

1. Chemical Sensing and Optoelectronic Applications

Dithieno[3,2-b:2',3'-d]thiophene-2-boronic acid has shown potential in chemical sensing and optoelectronic applications. For example, compounds based on Dithieno[3,2-b:2',3'-d]thiophene have been used in the development of donor-π-acceptor systems, which exhibit remarkable solvatochromic behaviors and act as chemosensors with high sensitivity towards fluoride anion. These systems change emission colors in response to solvent polarity, which is a valuable property in chemical sensing applications (Ipek, Topal, & Ozturk, 2021).

2. Solar Cell Fabrication

Dithieno[3,2-b:2',3'-d]thiophene-2-boronic acid derivatives have been utilized in the fabrication of solar cells. Symmetrical molecules including this compound as the π-center have been synthesized and investigated for their photophysical properties. These compounds exhibit significant red-shifts in the solid state, indicating their potential as organic dyes for solar cells. This application showcases the compound's relevance in renewable energy technologies (Wang et al., 2017).

3. Electroluminescence Devices

In the field of electroluminescence, Dithieno[3,2-b:2',3'-d]thiophene-based conjugated polymers have been synthesized and demonstrated promising light-emitting properties. These polymers have been applied in the development of electroluminescent devices and polymer solar cells, exhibiting specific photoluminescence and electroluminescence emission peaks. Such applications are crucial in advancing display technology and solar energy conversion (Ki, Lee, Lee, & Ahn, 2018).

4. Organic Field-Effect Transistors

Another significant application is in the creation of organic field-effect transistors (OFETs). Dithieno[3,2-b:2',3'-d]thiophene derivatives have been developed as small molecular organic semiconductors for OFETs. These compounds exhibit good thermal stability and high charge carrier mobility, making them suitable for use in electronic devices (Choi et al., 2021).

5. Dye-Sensitized Solar Cells

Finally, Dithieno[3,2-b:2',3'-d]thiophene-2-boronic acid is used in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). These compounds, when used as sensitizers, have resulted in conversion efficiencies ranging from 3.54 to 5.15% under specific conditions, showcasing the compound's role in enhancing the efficiency of solar energy conversion (Yang et al., 2010).

Mechanism of Action

Target of Action

Dithieno[3,2-b:2’,3’-d]thiophene-2-boronic Acid, also known as Dithieno[3,2-b:2’,3’-d]thiophen-2-ylboronic acid, is primarily targeted towards the development of organic electronic materials . It acts as a donor building block for synthesizing a variety of optoelectronic materials .

Mode of Action

The compound interacts with its targets by acting as a conductive material . It has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms . These properties make it an attractive entity in organic electronics .

Biochemical Pathways

The compound affects the pathways related to the development of organic electronic devices. It has potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and more . This is due to its higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Result of Action

The result of the compound’s action is the development of organic electronic devices with higher charge mobility and environmental stability . It can be used as an active layer for these devices .

Action Environment

The action, efficacy, and stability of Dithieno[3,2-b:2’,3’-d]thiophene-2-boronic Acid are influenced by environmental factors. It’s worth noting that the compound has demonstrated environmental stability, which is crucial for its use in the development of organic electronic devices .

Safety and Hazards

Dithieno[3,2-b:2’,3’-d]thiophene is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has a flash point of 119.5 °C .

Future Directions

Dithieno[3,2-b:2’,3’-d]thiophene is an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry . It has good application prospects in integrated optoelectronics .

properties

IUPAC Name

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BO2S3/c10-9(11)6-3-5-8(14-6)7-4(13-5)1-2-12-7/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQLXXAFCGRZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C3=C(S2)C=CS3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659817
Record name Bisthieno[3,2-b:2',3'-d]thiophen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid

CAS RN

183960-95-4
Record name Bisthieno[3,2-b:2',3'-d]thiophen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid (contains varying amounts of Anhydride)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid in synthesizing the iridium(III) complexes discussed in the research?

A1: Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid acts as an electron donor in the synthesis of donor-acceptor type ligands for iridium(III) complexes. [] These ligands are crucial for achieving red phosphorescence in the final iridium(III) complex. The researchers utilized the Suzuki coupling reaction to incorporate this boronic acid derivative into the ligand structure. This reaction forms a carbon-carbon bond between the boronic acid and a suitable halide, typically on the electron-accepting moiety of the target ligand.

Q2: How does the electron-donating nature of Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid influence the properties of the final iridium(III) complex?

A2: The electron-donating ability of Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid, when incorporated into the ligand structure, influences the energy gap between the ground state and excited state of the resulting iridium(III) complex. [] This energy gap directly correlates to the color of light emitted by the complex. By modifying the electron density of the ligand, through the choice of electron donors like Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid, researchers can fine-tune the emission color of the iridium(III) complex. In this specific research, the goal was to achieve red phosphorescence, which is desirable for OLED applications.

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